molecular formula C22H28ClN3O3 B13774836 4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride CAS No. 63639-55-4

4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride

Cat. No.: B13774836
CAS No.: 63639-55-4
M. Wt: 417.9 g/mol
InChI Key: VJALSXPGRAWJMJ-UHFFFAOYSA-N
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Description

4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylamino group, a methoxy group, and a piperidinyl group attached to a benzamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using dimethyl sulfate or methyl iodide in the presence of a base.

    Piperidinylation: The piperidinyl group is attached through a nucleophilic substitution reaction, where the benzyl chloride reacts with piperidine.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide
  • **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide acetate
  • **4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide sulfate

Uniqueness

4-(Acetylamino)-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

63639-55-4

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

IUPAC Name

4-acetamido-N-(1-benzylpiperidin-1-ium-4-yl)-2-methoxybenzamide;chloride

InChI

InChI=1S/C22H27N3O3.ClH/c1-16(26)23-19-8-9-20(21(14-19)28-2)22(27)24-18-10-12-25(13-11-18)15-17-6-4-3-5-7-17;/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,26)(H,24,27);1H

InChI Key

VJALSXPGRAWJMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)OC.[Cl-]

Origin of Product

United States

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